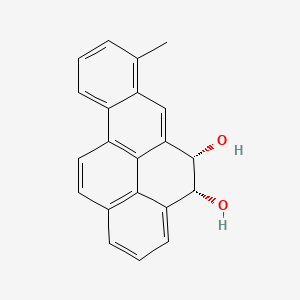
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is significant in the study of environmental pollutants and their effects on human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- typically involves the catalytic hydrogenation of benzo(a)pyrene. This process is carried out under controlled conditions to ensure the formation of the desired cis-diol configuration. The reaction is usually performed in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound is not common due to its specific research applications. when required, it can be synthesized using the same catalytic hydrogenation method on a larger scale, ensuring strict control over reaction conditions to maintain the integrity of the cis-diol configuration.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and epoxides.
Reduction: It can be reduced further to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and epoxides.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on human health. It is used in:
Chemistry: To understand the chemical behavior and reactivity of polycyclic aromatic hydrocarbons.
Biology: To study the metabolic pathways and the formation of DNA adducts.
Medicine: To investigate the carcinogenic potential and mechanisms of action of environmental pollutants.
Industry: Limited use in the development of analytical methods for detecting polycyclic aromatic hydrocarbons in environmental samples.
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA adducts. The diol epoxide formed from Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- covalently binds to DNA, causing mutations that can lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-4,5-diol, 4,5-dihydro-7-methyl-, cis- is unique due to its specific diol configuration and the presence of a methyl group, which influences its reactivity and the types of DNA adducts it forms. This makes it a valuable compound for studying the specific pathways and mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
Eigenschaften
CAS-Nummer |
94850-10-9 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
(4R,5S)-7-methyl-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C21H16O2/c1-11-4-2-6-13-14-9-8-12-5-3-7-15-18(12)19(14)17(10-16(11)13)21(23)20(15)22/h2-10,20-23H,1H3/t20-,21+/m1/s1 |
InChI-Schlüssel |
NITSBVABFXWELN-RTWAWAEBSA-N |
Isomerische SMILES |
CC1=C2C=C3[C@@H]([C@@H](C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Kanonische SMILES |
CC1=C2C=C3C(C(C4=CC=CC5=C4C3=C(C2=CC=C1)C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




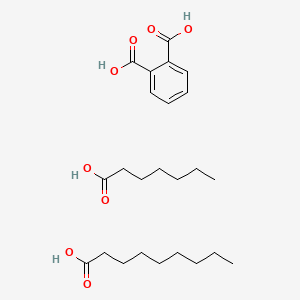
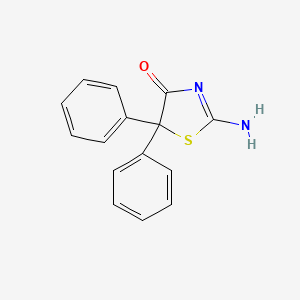
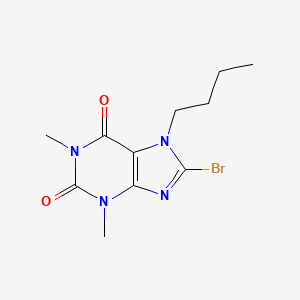

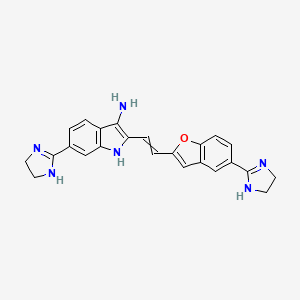
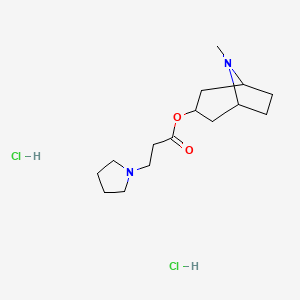

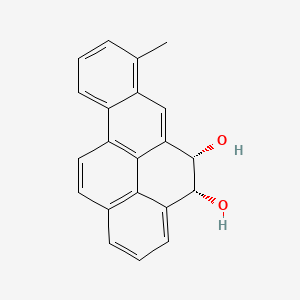
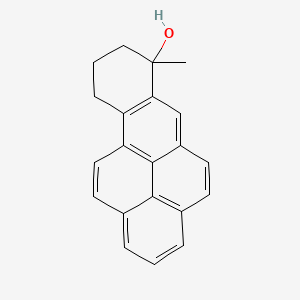
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)


